molecular formula C29H18N2O4 B4166183 4-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate

4-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate

Cat. No.: B4166183
M. Wt: 458.5 g/mol
InChI Key: OMIYHCUIBTYOFJ-UHFFFAOYSA-N
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Description

4-Benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate is an organic compound with the molecular formula C29H18N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate typically involves a multi-step process. One common method includes the reaction of 4-benzoylbenzyl chloride with 4-(3,4-dicyanophenoxy)benzoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to convert the benzoyl group to a benzyl alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or dicyanophenoxy groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzyl or dicyanophenoxy derivatives.

Scientific Research Applications

4-Benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 4-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular signaling pathways. The presence of the dicyanophenoxy group may enhance its binding affinity to certain proteins, thereby influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoylbenzyl 4-(3,4-dicyanophenoxy)phenylboronic acid: A boron-containing analog with similar structural features.

    1,3-Bis(3,4-dicyanophenoxy)benzene: A related compound used in the synthesis of high-performance polymers.

Uniqueness

4-Benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate is unique due to its combination of benzoyl, benzyl, and dicyanophenoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

(4-benzoylphenyl)methyl 4-(3,4-dicyanophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18N2O4/c30-17-24-12-15-27(16-25(24)18-31)35-26-13-10-23(11-14-26)29(33)34-19-20-6-8-22(9-7-20)28(32)21-4-2-1-3-5-21/h1-16H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIYHCUIBTYOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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